N-({4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-fluorobenzamide
Overview
Description
N-({4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C21H21FN4O2S and its molecular weight is 412.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.13692526 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination
This study describes a method for the fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron, which could be relevant for modifying compounds similar to N-({4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-fluorobenzamide. The process shows broad substrate scope and functional group tolerance, suggesting potential applications in the synthesis or modification of such compounds for enhanced activity or stability (Groendyke, AbuSalim, & Cook, 2016).
Microwave-Induced Synthesis of Fluorobenzamides Containing Thiazole and Thiazolidine
Research on the synthesis of 5-arylidene derivatives bearing a fluorine atom in the benzoyl group highlights the potential antimicrobial applications of fluorobenzamides. The presence of fluorine was essential for enhancing antimicrobial activity, indicating that modifications to the fluorobenzamide backbone, similar to this compound, could lead to the development of new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Synthesis and Anticancer Activity of Novel Eugenol Derivatives
A study on the synthesis and screening of eugenol 1,2,3-triazole derivatives for their anticancer activity against breast cancer cells reveals the potential of triazole derivatives in cancer treatment. Given the structural similarities, research into triazole derivatives like this compound could uncover new avenues for anticancer drug development (Alam, 2022).
Experimental and Theoretical Analysis of lp⋯π Intermolecular Interactions
An investigation into the synthesis, characterization, and analysis of biologically active 1,2,4-triazole derivatives, including a fluoro derivative, emphasizes the importance of intermolecular interactions in the development of pharmaceutical compounds. This research could inform the design and optimization of compounds like this compound for enhanced biological activity (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Synthesis of Triazole Schiff’s Base Derivatives and Their Inhibitory Kinetics on Tyrosinase Activity
Research on Schiff’s base derivatives linked to triazole and their effects on tyrosinase activity points to the utility of triazole compounds in developing treatments for conditions like hyperpigmentation. This suggests that similar research on this compound could lead to novel dermatological therapies (Yu et al., 2015).
Properties
IUPAC Name |
2-fluoro-N-[[5-(2-phenoxyethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2S/c1-2-12-26-19(15-23-20(27)17-10-6-7-11-18(17)22)24-25-21(26)29-14-13-28-16-8-4-3-5-9-16/h2-11H,1,12-15H2,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWYNLYIVYNXND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCCOC2=CC=CC=C2)CNC(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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